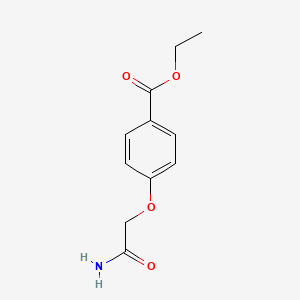

Ethyl 4-(2-amino-2-oxoethoxy)benzoate

Description

Ethyl 4-(2-amino-2-oxoethoxy)benzoate (CAS 681444-28-0) is a benzoate ester derivative characterized by an ethoxy linker substituted with an amino and oxo group at the 2-position. Its IUPAC name is this compound, and it shares structural features with bioactive molecules, particularly in pharmaceutical and materials science applications . The compound’s core structure includes:

- A benzoic acid backbone with an ethyl ester group at the 4-position.

Its physicochemical properties, such as solubility and melting point, are inferred from analogs (e.g., melting points of 93–134°C for related 2-amino-2-oxoethyl benzoates) .

Properties

IUPAC Name |

ethyl 4-(2-amino-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-15-11(14)8-3-5-9(6-4-8)16-7-10(12)13/h3-6H,2,7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDIPFKPCCIZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with ethyl chloroformate and ammonia to introduce the amino and oxoethoxy groups, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in Ethyl 4-(2-amino-2-oxoethoxy)benzoate undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Base-catalyzed hydrolysis | NaOH (aqueous) | Heated under reflux | 4-(2-Amino-2-oxoethoxy)benzoic acid |

| Acid-catalyzed hydrolysis | HCl (aqueous) | Mild heating | Same as above |

Mechanism : The ester group reacts with water, cleaving the carbonyl oxygen to yield a carboxylic acid and ethanol. This reaction is accelerated by acidic or basic catalysts, which stabilize the transition state .

Substitution Reactions

The amino group (-NH₂) in the side chain participates in nucleophilic substitution, enabling functional group transformations.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetyl chloride | Pyridine, RT | N-Acetyl derivative |

| Alkylation | Alkyl halide (e.g., methyl bromide) | NaH, DMF | N-Alkylated derivative |

Mechanism : The amino group acts as a nucleophile, displacing leaving groups (e.g., Cl⁻) in alkyl halides or reacting with acylating agents. These reactions modify the side chain’s electronic properties, potentially altering biological activity .

Reduction and Oxidation

The carbonyl group (C=O) in the amino-oxoethoxy moiety can undergo redox transformations.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, RT | 2-Aminoethoxybenzoate |

| Oxidation | KMnO₄ | H₂O, acidic conditions | Oxidized derivative (e.g., nitro compound) |

Mechanism : Reduction converts the carbonyl group to a hydroxyl group, while oxidation may introduce nitro groups or modify the amino functionality .

Condensation Reactions

The amino group can react with carbonyl compounds to form imines or amides.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Imine formation | Aldehydes/ketones | Acid catalyst (e.g., HCl), Dean-Stark apparatus | Iminium salts |

| Amide formation | Acyl chlorides | Base (e.g., NaHCO₃) | Amides |

Mechanism : The amino group undergoes nucleophilic attack on carbonyl carbons, followed by dehydration to form C=N bonds. These reactions are highly influenced by solvent choice and water removal .

Enzymatic Interactions

While not directly described in the provided sources, the amino-oxoethoxy group may interact with enzymes via hydrogen bonding or metal coordination. This is inferred from similar compounds with dichlorophenyl moieties .

Key Observations from Literature

-

Catalyst-Free Protocols : Some C=N bond formations (analogous to imine synthesis) can proceed without catalysts under optimized conditions, as shown in studies on related substrates .

-

Steric and Electronic Effects : Substituents on the benzoate ring (e.g., methoxy groups) may influence reaction rates and product stability .

-

Hydrolysis Sensitivity : The ester group’s susceptibility to hydrolysis highlights the need for controlled pH and temperature in reactions involving this compound .

Research Gaps and Challenges

-

Limited direct experimental data on this compound’s reactivity.

-

Most insights are extrapolated from structurally similar compounds (e.g., methyl esters, dichlorophenyl derivatives) .

-

Further studies are needed to explore its stability under varied conditions and catalytic efficiency in specific transformations.

Scientific Research Applications

Ethyl 4-(2-amino-2-oxoethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxoethoxy group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Side Chains

2-((4-Methoxyphenethyl)amino)-2-oxoethyl Derivatives

These compounds (e.g., Ph2–Ph6 in ) replace the ethoxy linker with a phenethylamino group. Key differences include:

- Substituent Effects : The phenethyl group enhances lipophilicity, while the methoxy group on the benzene ring influences electronic properties.

- Physical Properties : Melting points range from 93–134°C, higher than typical aliphatic esters, due to increased molecular rigidity .

Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate

Bioactive Analogs with Heterocyclic Substituents

Oxothiazolidine Benzoates

Compounds like 4b, 4f, and 4h () feature a thiazolidinone ring conjugated to the benzoate core.

- Bioactivity : Exhibit potent inhibition of aldose reductase (ALR2), with IC₅₀ values as low as 0.02 µM, surpassing the reference drug sorbinil .

- Structure-Activity Relationship (SAR) : The oxothiazolidine ring and electron-withdrawing substituents (e.g., chloro, bromo) enhance enzyme binding .

SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

Functional Group Variations in Benzoate Esters

Ethyl 4-(dimethylamino)benzoate

- Application: Used in resin cements as a co-initiator. Demonstrates higher reactivity and degree of conversion compared to 2-(dimethylamino)ethyl methacrylate .

- Key Difference: The dimethylamino group enhances electron donation, accelerating polymerization .

Ethyl 4-(2,4-dihydroxyphenyl)-2-oxoethoxybenzoate

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

Ethyl 4-(2-amino-2-oxoethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and an oxoethoxy group. This unique combination allows for diverse chemical reactivity and biological interactions.

Molecular Formula: C12H15N1O4

Molecular Weight: 239.25 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Covalent Bond Formation: The oxoethoxy group can participate in nucleophilic reactions, potentially modifying protein functions.

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in disease pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.3 ± 1.2 |

| Escherichia coli | 14.7 ± 1.0 |

| Pseudomonas aeruginosa | 12.5 ± 0.8 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study assessed its cytotoxic effects on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 22.5 ± 3.5 |

| MCF-7 (Breast Cancer) | 18.0 ± 2.7 |

| A549 (Lung Cancer) | 25.0 ± 4.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In preclinical models, this compound exhibited anti-inflammatory effects by reducing pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 85 ± 5 |

| IL-6 | 120 ± 8 | 60 ± 6 |

These findings indicate that the compound may modulate inflammatory responses, presenting opportunities for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections showed promising results when treated with formulations containing this compound, leading to significant recovery rates and reduced infection severity. -

Evaluation of Anticancer Activity:

In vitro studies demonstrated that the compound effectively inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.